Methyl 3-chloro-5-hydroxy-4-methylbenzoate
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Overview
Description
Methyl 3-chloro-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-hydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-chloro-4-methylbenzoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Methyl 3-chloro-4-methylbenzoate.
Reduction: Methyl 3-chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Methyl 3-methoxy-5-hydroxy-4-methylbenzoate (if methoxide is used).
Scientific Research Applications
Methyl 3-chloro-5-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and chlorine groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-hydroxybenzoate: Lacks the methyl group at the 4-position.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Contains an additional methyl group at the 5-position.
Methyl 3,5-dichloro-4-hydroxybenzoate: Contains an additional chlorine atom at the 5-position.
Uniqueness
Methyl 3-chloro-5-hydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-chloro-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 |
InChI Key |
NWFZDTNXHPBQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)OC)O |
Origin of Product |
United States |
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